molecular formula C8H16O4 B13984104 Methyl 4,4-dimethoxypentanoate CAS No. 52128-61-7

Methyl 4,4-dimethoxypentanoate

Cat. No.: B13984104
CAS No.: 52128-61-7
M. Wt: 176.21 g/mol
InChI Key: LJUGGVUDXRWTGO-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxypentanoate is an organic compound with the molecular formula C8H16O4. It is a methyl ester derivative of pentanoic acid, characterized by the presence of two methoxy groups attached to the fourth carbon of the pentanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxypentanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxypentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethoxypentanoic acid or 4,4-dimethoxypentanone.

    Reduction: Formation of 4,4-dimethoxypentanol.

    Substitution: Formation of various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethoxypentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxypentanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4,4-dimethoxypentanoic acid and methanol. The pathways involved in its metabolism can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but with a ketone group instead of methoxy groups.

    Methyl pentanoate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    Ethyl 4,4-dimethoxypentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4,4-dimethoxypentanoate is unique due to the presence of two methoxy groups, which significantly influence its reactivity and chemical behavior

Properties

CAS No.

52128-61-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4,4-dimethoxypentanoate

InChI

InChI=1S/C8H16O4/c1-8(11-3,12-4)6-5-7(9)10-2/h5-6H2,1-4H3

InChI Key

LJUGGVUDXRWTGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)(OC)OC

Origin of Product

United States

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